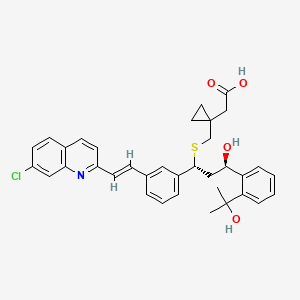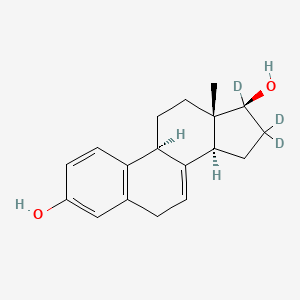
17beta-Dihydro Equilin-16,16,17-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17beta-Dihydro Equilin-16,16,17-d3 is a synthetic steroid hormone that is widely used in laboratory research and clinical studies. It is a derivative of the naturally-occurring hormone, 17beta-estradiol, which is the primary estrogen in humans. This compound is a stable, non-toxic compound that has been used in a variety of research applications due to its ability to mimic the effects of estradiol in the body.
Aplicaciones Científicas De Investigación
1. Breast Cancer Research
17beta-Dihydro Equilin-16,16,17-d3, as a component of equilin, has been investigated in the context of breast cancer. The enzyme 17beta-hydroxysteroid dehydrogenase type 1 (17beta-HSD1), which is involved in the synthesis of the potent estrogen 17beta-estradiol (E2), is targeted by equilin for inhibition. Equilin is capable of specifically inhibiting the 17beta-HSD1-catalyzed reduction of estrone (E1) to E2, which is crucial for elevated levels of E2 in breast tumor tissues (Sawicki et al., 1999). This suggests a potential therapeutic role of equilin derivatives in managing estrogen-dependent breast cancer.
2. Enzymatic Interaction and Molecular Mechanisms
Research has detailed the molecular interactions and mechanisms of estrogen recognition by 17beta-HSD1. The structural and kinetic data concerning equilin, an equine estrogen, show its specific inhibitory effects on 17beta-HSD1, which is critical for the estrogenic specificity of the enzyme. This involves an electrophilic attack initiated by Tyr 155 on the C17-keto group of the ligand (Ghosh & Vihko, 2001).
3. Metabolism in Breast Cancer Cells
Studies on human breast cancer cells have shown that equilenin, closely related to 17beta-dihydro equilin, is metabolized to its 17beta-dihydro form and undergoes further modifications, such as hydroxylation and methylation. These metabolic pathways are crucial for understanding the effects of equine estrogens in estrogen-responsive tissues, such as breast tissue (Spink et al., 2001).
4. Development of Enzyme Inhibitors
Research into the development of enzyme inhibitors, particularly for 17beta-HSD type 1, has identified E-ring modified steroids, including derivatives of equilin, as potential inhibitors. These inhibitors play a crucial role in regulating the bioavailability of active estrogens and androgens, which are key factors in various physiological processes and diseases (Fischer et al., 2005).
5. Estrogen Receptor Interactions
The interaction of various equine estrogens, including 17beta-dihydroequilin, with human estrogen receptors (ERs) has been extensively studied. These estrogens show differential affinities and functional activities mediated via ERalpha and ERbeta, crucial for developing selective hormone replacement therapies (Bhavnani et al., 2008).
Mecanismo De Acción
Target of Action
Given that it is a metabolite of equilin , it is likely to interact with similar targets as Equilin, which includes estrogen receptors.
Mode of Action
As a metabolite of equilin , it may share a similar mode of action. Equilin and its metabolites typically bind to estrogen receptors, inducing a conformational change that allows the receptor to bind to specific estrogen response elements in DNA, which influences gene transcription and results in the observed effects.
Biochemical Pathways
As a metabolite of equilin , it is likely to be involved in similar pathways. Equilin and its metabolites are known to be involved in the estrogen signaling pathway, which has wide-ranging effects on various biological processes including reproductive physiology, bone health, cardiovascular health, and cognitive function.
Pharmacokinetics
It is known that equilin has a metabolic clearance rate of 1,250 l/day/m2 . As a metabolite of Equilin , 17beta-Dihydro Equilin-16,16,17-d3 may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
As a metabolite of equilin , it is likely to have similar effects. Equilin and its metabolites, through their interaction with estrogen receptors, can influence a variety of physiological processes including reproductive physiology, bone health, cardiovascular health, and cognitive function.
Propiedades
IUPAC Name |
(9S,13S,14S,17S)-16,16,17-trideuterio-13-methyl-6,9,11,12,14,15-hexahydrocyclopenta[a]phenanthrene-3,17-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3-5,10,14,16-17,19-20H,2,6-9H2,1H3/t14-,16+,17+,18+/m1/s1/i7D2,17D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLMJANWPUQQTA-XPOHSFSVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(=CCC4=C3C=CC(=C4)O)C1CCC2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]1([C@]2(CC[C@H]3C(=CCC4=C3C=CC(=C4)O)[C@@H]2CC1([2H])[2H])C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

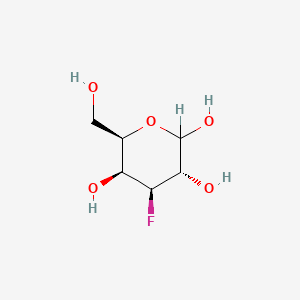
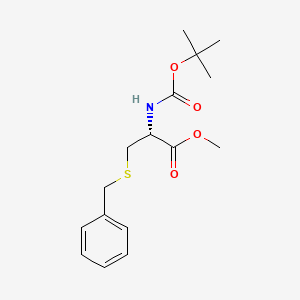
![Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane](/img/structure/B1140388.png)
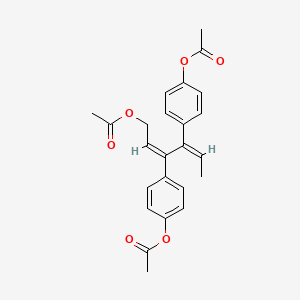
![13-{[(3-N-Boc)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-7-O-(triethylsilyl) Baccatin III](/img/structure/B1140391.png)
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-9,12-bis[[2-chloro-2-(chloro-lambda3-chloranylidene)ethoxy]carbonyloxy]-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1140392.png)
![N-Des-t-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel](/img/structure/B1140393.png)


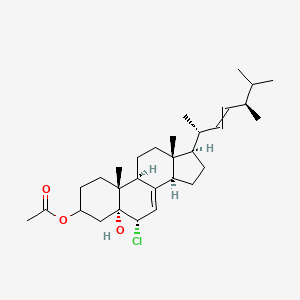

![(E)-3-(2-Fluorophenyl)-N-((S)-1-(3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]acrylamide](/img/structure/B1140405.png)

